

## PI3K-IN-50 in vitro kinase assay results

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Compound of Interest		
Compound Name:	PI3K-IN-50	
Cat. No.:	B12378787	Get Quote

A comprehensive understanding of the in vitro kinase assay results for potent phosphoinositide 3-kinase (PI3K) inhibitors is critical for researchers and drug development professionals. This technical guide provides a detailed overview of the biochemical activity of a representative panclass I PI3K inhibitor, referred to as Compound 17, along with the methodologies for its evaluation.

## **Biochemical Activity of Compound 17**

Compound 17 has been identified as a potent pan-class I PI3K inhibitor. Its inhibitory activity was assessed through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values determined for various PI3K isoforms and other related kinases.

## **Inhibitory Potency (IC50) of Compound 17**

The following table summarizes the IC50 values of Compound 17 against different kinases, providing a clear comparison of its potency and selectivity.



Kinase Target	IC50 (μM)
ΡΙ3Κα	0.001
РІЗКβ	0.092
РІЗКу	0.009
ΡΙ3Κδ	0.020
ΡΙ4Κβ	5
mTOR	4
VPS34	>9

## **Experimental Protocols**

The determination of the in vitro kinase activity of PI3K inhibitors like Compound 17 involves robust and standardized experimental protocols. The following is a representative methodology for a PI3K in vitro kinase assay.

### In Vitro PI3K Kinase Assay Protocol

This protocol outlines the steps to measure the lipid kinase activity of PI3Ks and assess the efficacy of inhibitors.

- 1. Reagents and Materials:
- Recombinant PI3K isoforms (α, β, γ, δ)
- Lipid substrate: Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2)
- Kinase buffer (containing MgCl2, ATP, and a buffering agent like HEPES)
- Test compound (e.g., Compound 17) dissolved in DMSO
- [y-32P]ATP or [y-33P]ATP for radioactive detection, or an ADP-Glo™ Kinase Assay kit for luminescence-based detection
- Thin Layer Chromatography (TLC) plate (for radioactive assays)



- Phosphorimager or scintillation counter (for radioactive assays)
- Luminometer (for non-radioactive assays)
- Stop solution (e.g., EDTA)
- 2. Assay Procedure:
- Prepare a serial dilution of the test compound in DMSO.
- In a reaction well, add the kinase buffer, the recombinant PI3K enzyme, and the lipid substrate.
- Add the diluted test compound to the wells. Include a control with DMSO only (no inhibitor).
- Initiate the kinase reaction by adding ATP (spiked with [y-32P]ATP for radioactive assays).
- Incubate the reaction mixture at room temperature for a specified period (e.g., 20-30 minutes).
- Stop the reaction by adding a stop solution.
- For radioactive detection: a. Spot the reaction mixture onto a TLC plate. b. Separate the
  phosphorylated lipid product from the unreacted [y-32P]ATP using a suitable solvent system.
  c. Air-dry the TLC plate and expose it to a phosphor screen or film. d. Quantify the
  radioactive signal of the phosphorylated lipid product.
- For non-radioactive detection (e.g., ADP-Glo<sup>™</sup>): a. Add the ADP-Glo<sup>™</sup> reagent to deplete
  the remaining ATP. b. Add the kinase detection reagent to convert the generated ADP to ATP,
  which then drives a luciferase reaction. c. Measure the luminescence signal using a
  luminometer.
- 3. Data Analysis:
- The amount of phosphorylated product (or ADP generated) is proportional to the kinase activity.
- Plot the kinase activity against the logarithm of the inhibitor concentration.

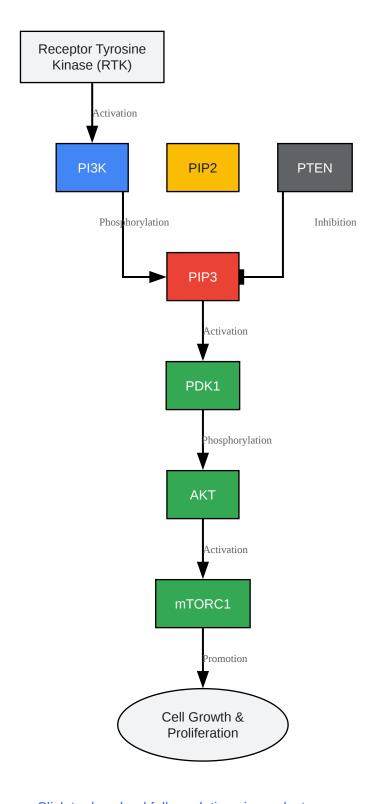


• Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

## **Visualizations**

The following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for an in vitro kinase assay.

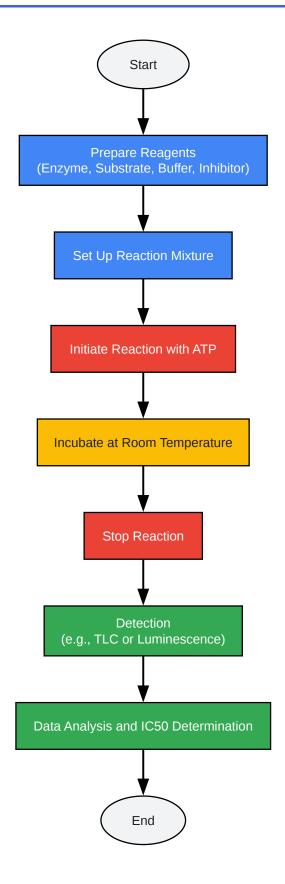




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Caption: The PI3K signaling pathway, a key regulator of cell growth and proliferation.





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Caption: A generalized workflow for an in vitro kinase assay.







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